molecular formula C6H13N B6203587 2-ethyl-2-methylazetidine CAS No. 103564-11-0

2-ethyl-2-methylazetidine

Cat. No. B6203587
CAS RN: 103564-11-0
M. Wt: 99.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methylazetidine is a chemical compound with the molecular formula C6H13N . It is a type of azetidine, which is a four-membered heterocyclic compound containing nitrogen .


Synthesis Analysis

The synthesis of azetidines, including 2-ethyl-2-methylazetidine, often involves the use of a [2 + 2] photocycloaddition reaction between an imine and an alkene component . Two orthogonal routes for preparing azetidines have been reported. One route features the in situ generation and cyclization of a 1,3-bis-triflate to form the azetidine ring, while the second route involves chemoselective reduction of N-Boc azetidine-2-carboxylic acid .


Molecular Structure Analysis

The molecular structure of 2-ethyl-2-methylazetidine can be analyzed using various techniques such as structural formula editors and 3D model viewers . These tools can convert the drawn molecule into a 3D model for better visualization .


Chemical Reactions Analysis

Azetidines, including 2-ethyl-2-methylazetidine, have unique reactivity due to their considerable ring strain . This reactivity can be triggered under appropriate reaction conditions, leading to various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-2-methylazetidine can be analyzed using various techniques . These properties include its molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .

Safety and Hazards

The safety data sheet for similar compounds suggests that they can be highly flammable and harmful in contact with skin or if inhaled . They may also cause skin irritation, serious eye damage, respiratory irritation, and drowsiness or dizziness .

Future Directions

Recent advances in the chemistry and reactivity of azetidines suggest potential future directions in this field . These include the development of new synthesis methods, the exploration of novel reaction types for functionalization of azetidines, and the use of azetidines as motifs in drug discovery, polymerization, and chiral templates .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-ethyl-2-methylazetidine can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "2-bromo-2-methylpropane", "sodium azide", "sodium iodide", "diethylamine" ], "Reaction": [ "Step 1: 2-bromo-2-methylpropane is reacted with sodium azide in the presence of a solvent such as dimethylformamide (DMF) to form 2-azido-2-methylpropane.", "Step 2: The azide group in 2-azido-2-methylpropane is reduced to an amine group using hydrogen gas and a palladium catalyst.", "Step 3: The resulting amine is then reacted with sodium iodide and diethylamine in the presence of a solvent such as acetonitrile to form 2-ethyl-2-methylazetidine.", "Step 4: The final product can be purified through distillation or recrystallization." ] }

CAS RN

103564-11-0

Product Name

2-ethyl-2-methylazetidine

Molecular Formula

C6H13N

Molecular Weight

99.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.